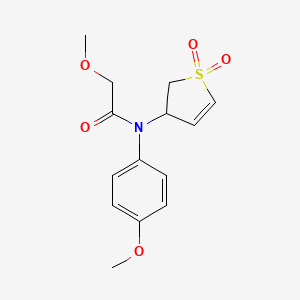
N-(1,1-dioxido-2,3-dihydrothien-3-yl)-2-methoxy-N-(4-methoxyphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,1-dioxido-2,3-dihydrothien-3-yl)-2-methoxy-N-(4-methoxyphenyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as DMXAA or ASA404 and has been studied extensively for its anti-tumor properties.
作用机制
The mechanism of action of N-(1,1-dioxido-2,3-dihydrothien-3-yl)-2-methoxy-N-(4-methoxyphenyl)acetamide involves the activation of the VEGF pathway. This pathway is responsible for the growth of new blood vessels in tumors. By activating this pathway, this compound leads to the destruction of tumor blood vessels, which in turn leads to the death of cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been found to induce the production of cytokines, which are proteins that regulate the immune system. This compound has also been shown to inhibit the production of prostaglandins, which are responsible for inflammation. Additionally, this compound has been found to induce apoptosis, which is the programmed cell death of cancer cells.
实验室实验的优点和局限性
The advantages of using N-(1,1-dioxido-2,3-dihydrothien-3-yl)-2-methoxy-N-(4-methoxyphenyl)acetamide in lab experiments include its potent anti-tumor properties and its ability to activate the immune system. This compound has also been found to be effective against a wide range of cancer types. However, the limitations of using this compound in lab experiments include its limited solubility in water and its potential toxicity.
未来方向
There are several future directions for the research on N-(1,1-dioxido-2,3-dihydrothien-3-yl)-2-methoxy-N-(4-methoxyphenyl)acetamide. One direction is to investigate the potential use of this compound in combination with other anti-cancer drugs to enhance their efficacy. Another direction is to explore the use of this compound in the treatment of other diseases, such as inflammatory disorders. Additionally, further research is needed to investigate the potential toxicity of this compound and to develop strategies to mitigate any potential side effects.
Conclusion
This compound is a chemical compound that has shown promise in the treatment of cancer. Its potent anti-tumor properties and ability to activate the immune system make it a promising candidate for further research. However, its potential toxicity and limited solubility in water are important factors that must be considered. Further research is needed to explore the potential use of this compound in combination with other anti-cancer drugs and in the treatment of other diseases.
合成方法
The synthesis of N-(1,1-dioxido-2,3-dihydrothien-3-yl)-2-methoxy-N-(4-methoxyphenyl)acetamide involves the reaction between 2,3-dihydrothiophene-1,1-dioxide and 4-methoxyphenylacetic acid. The reaction takes place in the presence of a strong acid catalyst, such as sulfuric acid or phosphoric acid, and is carried out under reflux conditions. The resulting product is then purified using column chromatography to obtain a pure form of this compound.
科学研究应用
N-(1,1-dioxido-2,3-dihydrothien-3-yl)-2-methoxy-N-(4-methoxyphenyl)acetamide has been extensively studied for its anti-tumor properties. It has been shown to induce tumor necrosis by activating the vascular endothelial growth factor (VEGF) pathway, which leads to the destruction of tumor blood vessels. This compound has also been found to enhance the activity of the immune system, leading to the destruction of cancer cells.
属性
IUPAC Name |
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2-methoxy-N-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO5S/c1-19-9-14(16)15(12-7-8-21(17,18)10-12)11-3-5-13(20-2)6-4-11/h3-8,12H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWSQOJDAVHXFRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N(C1CS(=O)(=O)C=C1)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



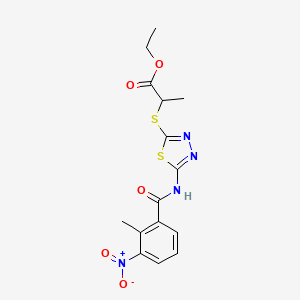
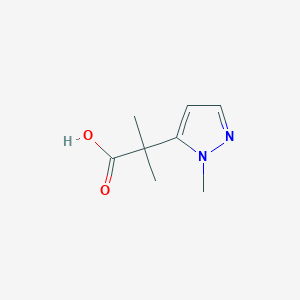
![N-[2-(3-Oxo-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyridin-2-yl)ethyl]prop-2-enamide](/img/structure/B2856387.png)
![[1-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)piperidin-4-yl]methanol](/img/structure/B2856388.png)

![5-(5-Chloropyrimidin-2-yl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2856394.png)
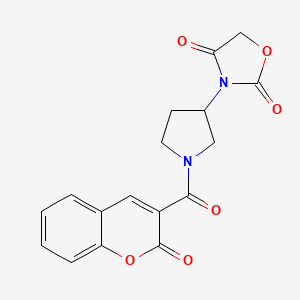

![{[2-(4-Bromo-2-fluorophenoxy)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B2856397.png)
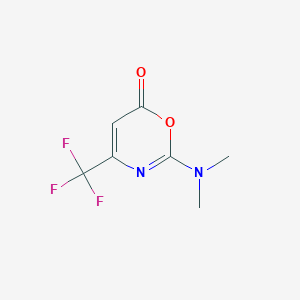
![6-(2,3-Dimethylphenyl)-4,7,8-trimethyl-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2856402.png)
![N-(3-methoxyphenyl)-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine](/img/structure/B2856403.png)